Ivabradine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ivabradine oxalate is a salt form of ivabradine, a novel heart rate-lowering medication primarily used for the symptomatic management of stable angina pectoris and chronic heart failure. Ivabradine works by selectively inhibiting the pacemaker current (If) in the sinoatrial node, leading to a reduction in heart rate without affecting myocardial contractility .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ivabradine oxalate is synthesized by treating ivabradine with oxalic acid in acetone. The reaction mass is stirred at ambient temperature to form the oxalate salt . The process involves the following steps:
Formation of Oxalate Salt: Ivabradine is then treated with oxalic acid in acetone to form this compound
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves the use of large reactors and precise control of reaction conditions to maintain consistency and quality .
Analyse Des Réactions Chimiques
Types of Reactions: Ivabradine oxalate undergoes various chemical reactions, including:
Substitution Reactions: Involving the replacement of functional groups in the molecule.
Reduction Reactions: Such as the reduction of benzazepine intermediates to form ivabradine.
Common Reagents and Conditions:
Potassium Carbonate: Used as a base in the condensation reaction.
Palladium Hydroxide: Employed as a catalyst in the reduction reaction.
Oxalic Acid: Used to form the oxalate salt
Major Products:
Applications De Recherche Scientifique
Ivabradine oxalate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactions of benzazepine derivatives.
Biology: Investigated for its effects on heart rate and cardiac function in various animal models.
Medicine: Extensively studied for its therapeutic potential in treating chronic heart failure and stable angina pectoris
Industry: Utilized in the development of stable pharmaceutical formulations for heart rate management.
Mécanisme D'action
Ivabradine oxalate exerts its effects by selectively inhibiting the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, specifically the If channels, in the sinoatrial node. This inhibition prolongs diastolic depolarization, slows the firing of the sinoatrial node, and ultimately reduces heart rate . Unlike beta-blockers and calcium channel blockers, ivabradine does not affect myocardial contractility, making it a unique heart rate-lowering agent .
Comparaison Avec Des Composés Similaires
Beta-Blockers (e.g., Atenolol): Reduce heart rate by blocking beta-adrenergic receptors but can affect myocardial contractility.
Calcium Channel Blockers (e.g., Amlodipine): Lower heart rate by inhibiting calcium influx in cardiac cells but may also impact myocardial contractility.
Uniqueness of Ivabradine Oxalate: this compound stands out due to its selective inhibition of the If channels, allowing it to reduce heart rate without negatively impacting myocardial contractility. This unique mechanism of action makes it a valuable therapeutic option for patients who cannot tolerate beta-blockers or calcium channel blockers .
Propriétés
Numéro CAS |
1086026-42-7 |
---|---|
Formule moléculaire |
C29H38N2O9 |
Poids moléculaire |
558.6 g/mol |
Nom IUPAC |
3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one;oxalic acid |
InChI |
InChI=1S/C27H36N2O5.C2H2O4/c1-28(17-21-11-20-14-25(33-4)26(34-5)16-22(20)21)8-6-9-29-10-7-18-12-23(31-2)24(32-3)13-19(18)15-27(29)30;3-1(4)2(5)6/h12-14,16,21H,6-11,15,17H2,1-5H3;(H,3,4)(H,5,6)/t21-;/m1./s1 |
Clé InChI |
BOHZBFAHOBOJOS-ZMBIFBSDSA-N |
SMILES isomérique |
CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)C[C@H]3CC4=CC(=C(C=C34)OC)OC.C(=O)(C(=O)O)O |
SMILES canonique |
CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)OC.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.